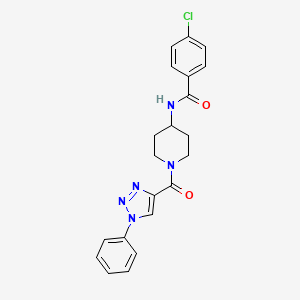

4-Chlor-N-(1-(1-Phenyl-1H-1,2,3-triazol-4-carbonyl)piperidin-4-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1,2,3-Triazole finden breite Anwendung in der Arzneimittelforschung . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich, wie z. B. das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das β β -Lactam-Antibiotikum Tazobactam usw. .

Organische Synthese

1,2,3-Triazole werden in der organischen Synthese häufig eingesetzt . Sie besitzen eine hohe chemische Stabilität und sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie gegenüber oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .

Polymerchemie

Im Bereich der Polymerchemie werden 1,2,3-Triazole aufgrund ihrer hohen chemischen Stabilität und ihres starken Dipolmoments eingesetzt .

Supramolekulare Chemie

1,2,3-Triazole werden in der supramolekularen Chemie aufgrund ihres aromatischen Charakters und ihrer Fähigkeit zur Wasserstoffbrückenbindung eingesetzt .

Biokonjugation

1,2,3-Triazole werden in der Biokonjugation eingesetzt, einer chemischen Strategie, die zwei Biomoleküle miteinander verbindet .

Chemische Biologie

Im Bereich der chemischen Biologie werden 1,2,3-Triazole aufgrund ihrer Fähigkeit, eine E- oder eine Z-Amidbindung nachzuahmen, eingesetzt .

Fluoreszenzbildgebung

1,2,3-Triazole werden in der Fluoreszenzbildgebung eingesetzt, einer Technik zur Visualisierung von Zellkomponenten .

Materialwissenschaften

1,2,3-Triazole werden in der Materialwissenschaft zur Herstellung von Flüssigkristallen eingesetzt und in industriellen Anwendungen wie Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmitteln .

Wirkmechanismus

Target of Action

It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects.

Biochemical Pathways

It’s known that nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures . Therefore, it’s plausible that this compound could interact with various biochemical pathways.

Result of Action

1,2,4-triazoles have been reported to exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . Therefore, it’s plausible that this compound could have similar effects.

Biochemische Analyse

Biochemical Properties

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. The compound has been shown to bind to specific enzymes, potentially inhibiting their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in drug metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex.

Cellular Effects

The effects of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it may alter the expression of genes involved in apoptosis, leading to changes in cell survival rates.

Molecular Mechanism

At the molecular level, 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as reduced cell proliferation or increased apoptosis . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or contribute to the compound’s overall pharmacological profile. Additionally, the compound may influence metabolic flux by altering the levels of key metabolites in specific pathways.

Transport and Distribution

The transport and distribution of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is critical for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, leading to more pronounced biological effects.

Eigenschaften

IUPAC Name |

4-chloro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-16-8-6-15(7-9-16)20(28)23-17-10-12-26(13-11-17)21(29)19-14-27(25-24-19)18-4-2-1-3-5-18/h1-9,14,17H,10-13H2,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICULFWGDHWDLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)